molecular formula C21H22N4O4 B6564324 1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide CAS No. 868966-28-3

1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide

Cat. No. B6564324
CAS RN: 868966-28-3
M. Wt: 394.4 g/mol
InChI Key: DFNNXNUCKRIDJT-UHFFFAOYSA-N
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Description

The compound is a derivative of chromeno[4,3-b]pyridine . Chromenopyridines are nitrogen-containing heterocyclic compounds that are present in a broad range of natural products and synthetic organic molecules with various biological activities . They have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .


Synthesis Analysis

The synthesis of chromeno[4,3-b]pyridine derivatives often involves a one-pot multicomponent reaction . This involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The HMBC spectrum can provide information about the quaternary carbons in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Cancer Activity

Some studies have reported the potential of these compounds for anti-cancer activity . The compounds were synthesized using green synthetic protocols and their anti-cancer activity potential was assessed along with the prediction of molecular descriptors properties and protein-ligand interactions .

Biomedical Applications

The one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives, which include the compound , has been described as an efficient and convenient way to produce promising compounds for biomedical applications .

Improved Solubility and Bioavailability

The ammonium salts of many drugs, including 5-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridines, have significantly improved the solubility and, accordingly, the bioavailability of medicinal substances in the human body .

Potential NPY1R Ligands

5-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridines are potential NPY1R ligands, which are attractive for antiobesity treatment .

Environmentally Friendly Synthesis

The development of environmentally friendly synthetic methods is a challenge in modern organic synthesis . The need to reduce the amount of toxic wastes and byproducts arising from chemical processes has resulted in an increasing emphasis on the use of less-toxic and environmentally compatible materials in the design of new synthetic methods . The synthesis of the compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

Future Directions

The compound and its derivatives have potential for further investigations due to their various biological activities . Future research could focus on exploring their potential uses in medicinal chemistry and drug discovery . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds is an attractive area of research .

properties

IUPAC Name

1-[2-[(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-12-10-16(23-17(26)11-25-8-6-13(7-9-25)20(22)27)24-19-14-4-2-3-5-15(14)29-21(28)18(12)19/h2-5,10,13H,6-9,11H2,1H3,(H2,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNNXNUCKRIDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide

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